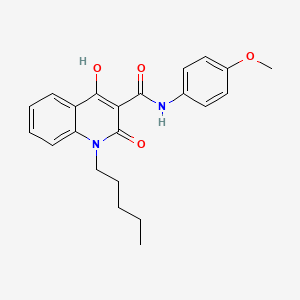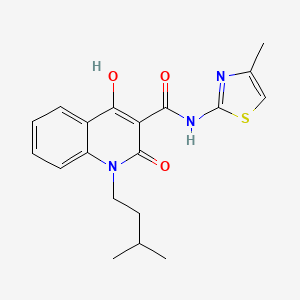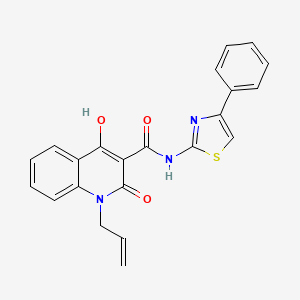
4-hydroxy-3,7-dinitro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3,7-dinitro-2(1H)-quinolinone (HDNO) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HDNO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. NO is an important signaling molecule in the body, involved in a variety of physiological processes. The controlled release of NO by HDNO can be used to study the effects of NO on different systems in the body.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and not fully understood. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone releases NO in a controlled manner, which can activate a variety of signaling pathways in the body. The exact mechanisms by which 4-hydroxy-3,7-dinitro-2(1H)-quinolinone exerts its effects are still being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone are varied and depend on the system being studied. In cardiovascular research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to improve endothelial function and reduce blood pressure. In cancer research, 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-hydroxy-3,7-dinitro-2(1H)-quinolinone in lab experiments include its controlled release of NO, which allows for precise dosing and timing of experiments. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is also stable and can be stored for long periods of time. However, the synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is complex and requires specialized knowledge and equipment. Additionally, the effects of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be difficult to interpret, as NO has a wide range of effects on different systems in the body.
Future Directions
There are many potential future directions for research involving 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. One area of research is in the development of new therapeutic agents for cardiovascular disease and cancer. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has shown promise as a therapeutic agent in preclinical studies, and further research is needed to determine its potential in humans. Another area of research is in the study of the effects of NO on the immune system. NO has been shown to play a role in the regulation of immune function, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone could be used to study these effects. Finally, there is potential for the development of new synthetic NO donors based on the structure of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone. These compounds could be designed to have specific effects on different systems in the body, and could be used to study the role of NO in a variety of physiological processes.
Synthesis Methods
4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be synthesized using a variety of methods, including the reaction of 3,7-dinitro-2(1H)-quinolinone with hydroxylamine. The resulting compound is then further modified to produce the final product. The synthesis of 4-hydroxy-3,7-dinitro-2(1H)-quinolinone is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
4-hydroxy-3,7-dinitro-2(1H)-quinolinone has been used in a variety of scientific research applications. One of the most promising areas of research is in the study of cardiovascular disease. NO is known to play a role in the regulation of blood pressure and vascular tone, and the controlled release of NO by 4-hydroxy-3,7-dinitro-2(1H)-quinolinone can be used to study the effects of NO on these processes. 4-hydroxy-3,7-dinitro-2(1H)-quinolinone has also been used in the study of cancer, where it has shown potential as a therapeutic agent.
properties
IUPAC Name |
4-hydroxy-3,7-dinitro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-8-5-2-1-4(11(15)16)3-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOGPGRZRLTBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dinitroquinoline-2,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)



![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)


